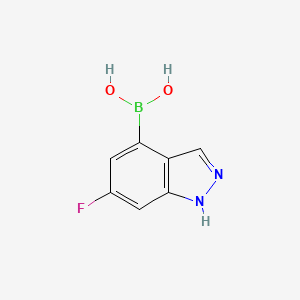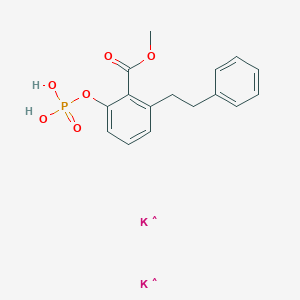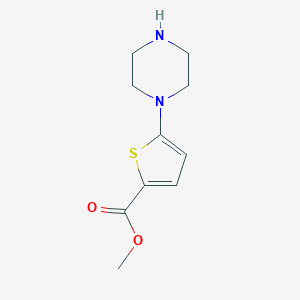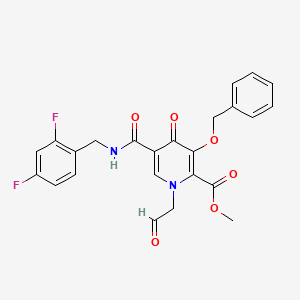
Phenarsazinous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenarsazinous acid is an organoarsenic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of an arsenic atom bonded to a phenyl group and an acidic functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenarsazinous acid can be synthesized through several methods, including:
Direct Synthesis: This involves the reaction of phenylarsine oxide with a suitable acid under controlled conditions.
Reduction of Phenylarsine Oxide: Phenylarsine oxide can be reduced using reducing agents such as sodium borohydride in the presence of an acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Phenarsazinous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylarsinic acid.
Reduction: Reduction reactions can convert it back to phenylarsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Acids and Bases: Used to facilitate substitution reactions.
Major Products:
Phenylarsinic Acid: Formed through oxidation.
Phenylarsine Oxide: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Phenarsazinous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenarsazinous acid involves its interaction with molecular targets, primarily through the arsenic atom. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential therapeutic effects and biological activity.
Vergleich Mit ähnlichen Verbindungen
Phenarsazinous acid can be compared with other organoarsenic compounds such as:
Phenylarsine Oxide: Similar in structure but differs in oxidation state and reactivity.
Phenylarsinic Acid: An oxidized form with different chemical properties and applications.
Arsenic Trioxide: A simpler arsenic compound with distinct uses and toxicity profiles.
Uniqueness: this compound is unique due to its specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H8AsNO |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
phenarsazinin-1-ol |
InChI |
InChI=1S/C12H8AsNO/c15-11-7-3-6-10-12(11)13-8-4-1-2-5-9(8)14-10/h1-7,15H |
InChI-Schlüssel |
DGIWTGBBPDSQNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=[As]2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


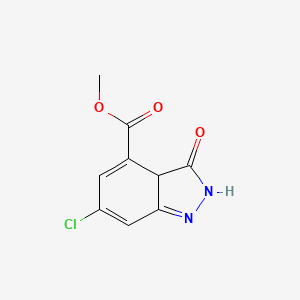
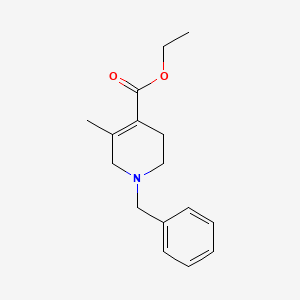
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)

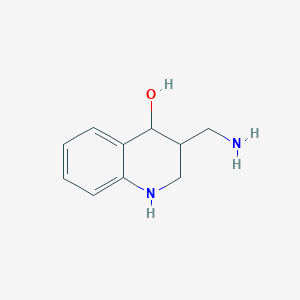
![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B15130753.png)

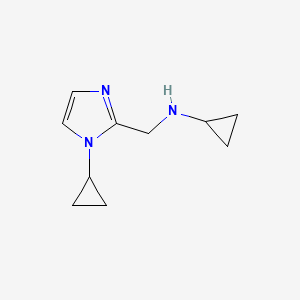
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)

